Cas no 80018-07-1 (2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol)

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol structure
80018-07-1 structure
Product name:2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol
CAS No:80018-07-1
MF:C15H13Cl2NO
MW:294.175822019577
CID:985002
PubChem ID:3061911

2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(Ethylimino-(2-chlorophenyl)methyl)-4-chlorophenol
    • (6Z)-4-Chloro-6-[(2-chlorophenyl)(ethylamino)methylene]-2,4-cyclo hexadien-1-one
    • Phenol, 4-chloro-2-((2-chlorophenyl)(ethylimino)methyl)-
    • 4-Chloro-2-((2-chlorophenyl)(ethylimino)methyl)phenol
    • 80018-07-1
    • Inchi: InChI=1S/C15H13Cl2NO/c1-2-18-15(11-5-3-4-6-13(11)17)12-9-10(16)7-8-14(12)19/h3-9,19H,2H2,1H3
    • InChI Key: GADDDQQHVSMAOC-UHFFFAOYSA-N
    • SMILES: CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Computed Properties

  • Exact Mass: 293.0374194g/mol
  • Monoisotopic Mass: 293.0374194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6Ų
  • XLogP3: 4.6

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